Tetracosanoic-12,12,13,13-d4 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a stable isotope-labeled version of tetracosanoic acid, where four hydrogen atoms are replaced by deuterium atoms. It is primarily used in scientific research for various applications, including metabolic studies and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetracosanoic-12,12,13,13-d4 acid involves the incorporation of deuterium into the tetracosanoic acid molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Chemical Reactions Analysis
Types of Reactions
Tetracosanoic-12,12,13,13-d4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include deuterated ketones, aldehydes, alcohols, and substituted derivatives .
Scientific Research Applications
Tetracosanoic-12,12,13,13-d4 acid has a wide range of scientific research applications, including:
Metabolic Studies: Used as a tracer in metabolic studies to investigate fatty acid metabolism.
Mass Spectrometry: Employed as an internal standard in mass spectrometry for accurate quantification of fatty acids.
Biological Research: Utilized in studies related to lipidomics and the role of fatty acids in biological systems.
Medical Research: Investigated for its potential therapeutic applications in treating metabolic disorders.
Industrial Applications: Used in the production of deuterated compounds for various industrial purposes.
Mechanism of Action
The mechanism of action of tetracosanoic-12,12,13,13-d4 acid involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The deuterium atoms provide a unique signature that allows researchers to track the compound’s movement and transformation within biological systems . The molecular targets and pathways involved include:
Fatty Acid Metabolism: Integration into the β-oxidation pathway.
Lipid Biosynthesis: Participation in the synthesis of complex lipids.
Comparison with Similar Compounds
Similar Compounds
Tetracosanoic Acid: The non-deuterated version of tetracosanoic-12,12,13,13-d4 acid.
Docosanoic Acid: A similar long-chain fatty acid with 22 carbon atoms.
Hexacosanoic Acid: A long-chain fatty acid with 26 carbon atoms.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research applications requiring stable isotope labeling. This allows for precise tracking and quantification in metabolic and analytical studies .
Properties
Molecular Formula |
C24H48O2 |
---|---|
Molecular Weight |
372.7 g/mol |
IUPAC Name |
12,12,13,13-tetradeuteriotetracosanoic acid |
InChI |
InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i12D2,13D2 |
InChI Key |
QZZGJDVWLFXDLK-IDPVZSQYSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.